molecular formula C9H7BrN2O B2720140 1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone CAS No. 296265-20-8

1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone

Cat. No.: B2720140
CAS No.: 296265-20-8
M. Wt: 239.072
InChI Key: OHZBVWWAKOKDFM-UHFFFAOYSA-N
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Description

1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone is a chemical compound with the molecular formula C9H7BrN2O. It is a solid substance, typically appearing as a white powder. This compound is relatively stable at room temperature and can dissolve in certain organic solvents . It is often used as an intermediate in organic synthesis, particularly in the preparation of other complex organic molecules .

Mechanism of Action

Chemical Reactions Analysis

1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone can undergo several types of chemical reactions:

Scientific Research Applications

1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of biological pathways and mechanisms.

    Medicine: This compound may be explored for its potential therapeutic properties.

    Industry: It is used in the production of other chemicals and materials

Comparison with Similar Compounds

1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone can be compared with other similar compounds such as:

Biological Activity

1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of Biological Activities

This compound belongs to the class of imidazole derivatives, which are known for their broad spectrum of biological activities, including:

  • Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
  • Antitumor Activity : Potential in cancer therapy as a cytotoxic agent.
  • Anti-inflammatory Effects : May modulate inflammatory pathways.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It can inhibit key enzymes involved in cellular processes, impacting pathways such as cell signaling and metabolism.
  • Gene Expression Modulation : The compound may influence gene expression patterns, contributing to its therapeutic effects.

Antimicrobial Activity

Several studies have highlighted the antimicrobial efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicate its potency:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus4.69
Escherichia coli5.64
Candida albicans16.69

These results suggest that the compound has strong antibacterial activity, particularly against Gram-positive bacteria.

Antitumor Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported IC50 values in the low micromolar range for several tumor cell lines, indicating its potential as an anticancer agent:

Cell LineIC50 (µM)Reference
A549 (lung cancer)<10
MCF7 (breast cancer)<10

These findings underscore the compound's potential in cancer treatment strategies.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory cytokines and pathways, which could be beneficial in treating inflammatory diseases.

Study on Antimicrobial Efficacy

In a comparative study, this compound was tested alongside other imidazole derivatives. The results demonstrated superior activity against resistant strains of bacteria, emphasizing its potential as a lead compound for developing new antibiotics .

Cytotoxicity Assessment

A detailed cytotoxicity assessment revealed that the compound selectively inhibits the growth of rapidly dividing cancer cells while sparing normal fibroblast cells. This selectivity is crucial for minimizing side effects in therapeutic applications .

Properties

IUPAC Name

1-(6-bromo-1H-benzimidazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZBVWWAKOKDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=C(N1)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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